(2R)-2-(2-Adamantyl)propanoic acid
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Overview
Description
(2R)-2-(2-Adamantyl)propanoic acid is a chiral compound characterized by the presence of an adamantyl group attached to a propanoic acid moiety The adamantyl group, known for its rigid, cage-like structure, imparts unique physical and chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-Adamantyl)propanoic acid typically involves the introduction of the adamantyl group to a propanoic acid derivative. One common method is the alkylation of a propanoic acid precursor with an adamantyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-Adamantyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The adamantyl group can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2R)-2-(2-Adamantyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to the rigidity and stability imparted by the adamantyl group.
Mechanism of Action
The mechanism of action of (2R)-2-(2-Adamantyl)propanoic acid involves its interaction with specific molecular targets. The adamantyl group can enhance the binding affinity of the compound to its target proteins or enzymes, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent hydrocarbon of the adamantyl group, known for its use in antiviral drugs like amantadine.
1-Adamantylamine: A derivative with an amino group, used in medicinal chemistry for its antiviral properties.
2-Adamantanone: A ketone derivative, used as an intermediate in organic synthesis.
Uniqueness
(2R)-2-(2-Adamantyl)propanoic acid is unique due to the presence of both the chiral center and the adamantyl group. This combination imparts distinct stereochemical and physicochemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2R)-2-(2-adamantyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-7(13(14)15)12-10-3-8-2-9(5-10)6-11(12)4-8/h7-12H,2-6H2,1H3,(H,14,15)/t7-,8?,9?,10?,11?,12?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPPAYCZQKRFTK-MZVDVCFISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC3CC(C2)CC1C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1C2CC3CC(C2)CC1C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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